

The Chemical Architecture of PD153035: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PD153035	
Cat. No.:	B1662475	Get Quote

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's chemical structure and its interaction with biological systems is paramount. This guide provides an in-depth analysis of **PD153035**, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

PD153035, also known by its synonyms AG 1517 and SU 5271, is a small molecule inhibitor that has been instrumental in the study of EGFR signaling and the development of targeted cancer therapies. Its high affinity and specificity for EGFR make it a valuable tool in oncological research.

Chemical Identity and Structure

PD153035 is chemically designated as 4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline. Its structure is characterized by a quinazoline core, a dimethoxy-substituted benzene ring, and a 3-bromoanilino moiety. This specific arrangement of functional groups is crucial for its potent inhibitory activity.



Chemical Identifier	Value
IUPAC Name	4-[(3-Bromophenyl)amino]-6,7- dimethoxyquinazoline
Canonical SMILES	COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C C=C3)Br)OC[1]
Molecular Formula	C16H14BrN3O2
Molecular Weight	360.21 g/mol
CAS Number	153436-54-5

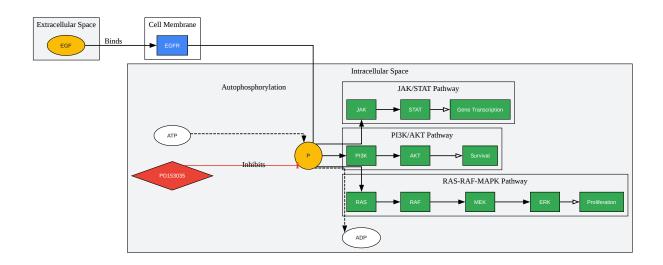
Mechanism of Action: Targeting the EGFR Signaling Cascade

PD153035 exerts its biological effects by acting as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][3] The binding of ligands, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

PD153035 competitively binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the initiation of downstream signaling cascades. The primary pathways affected by the inhibition of EGFR are:

- RAS-RAF-MAPK Pathway: This pathway is a major driver of cell proliferation, and its inhibition by PD153035 can lead to cell cycle arrest.
- PI3K/AKT Pathway: A critical pathway for cell survival and apoptosis resistance, its suppression by PD153035 can promote programmed cell death in cancer cells.
- JAK/STAT Pathway: Involved in the regulation of gene transcription related to cell survival and proliferation, this pathway is also attenuated by EGFR inhibition.





Click to download full resolution via product page

EGFR signaling pathway and the inhibitory action of PD153035.

Quantitative Analysis of PD153035 Activity

The potency of **PD153035** has been quantified through various in vitro assays. The following tables summarize key inhibitory concentrations against EGFR and its effects on different cancer cell lines.

Table 1: In Vitro Inhibitory Activity against EGFR



Parameter	Value	Assay Conditions
Ki	5.2 pM[4]	Cell-free assay
IC50	25 pM[5]	Cell-free assay
IC50 (EGFR Autophosphorylation)	14 nM	A431 human epidermoid carcinoma cells[6]
IC ₅₀ (EGFR Autophosphorylation)	15 nM	Swiss 3T3 fibroblasts[7]

Table 2: Growth Inhibitory Activity (IC50) in Human Cancer Cell Lines

Cell Line	Cancer Type	EGFR Expression	IC50 (μM)
A431	Epidermoid Carcinoma	Overexpression	0.22[7]
DiFi	Colon Adenocarcinoma	Overexpression	0.3[7]
DU145	Prostate Carcinoma	Overexpression	0.4[7]
MDA-MB-468	Breast Adenocarcinoma	Overexpression	0.68[7]
ME180	Cervical Carcinoma	Overexpression	0.95[7]
H513	Malignant Pleural Mesothelioma	High	1.8[8]
H2595	Malignant Pleural Mesothelioma	High	2.9[8]
NPC-TW01	Nasopharyngeal Carcinoma	Not specified	12.9[7]
NPC-TW04	Nasopharyngeal Carcinoma	Not specified	9.8[7]
HONE-1	Nasopharyngeal Carcinoma	Not specified	18.6[7]



PD153035 also exhibits inhibitory activity against the closely related HER2/neu receptor, but at significantly higher concentrations (1400-2800 nM).[9]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's activity. The following sections provide methodologies for key assays used to characterize EGFR inhibitors like **PD153035**.

EGFR Tyrosine Kinase Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of **PD153035** on the enzymatic activity of the EGFR tyrosine kinase.

Materials:

- Recombinant human EGFR kinase domain
- ATP, [y-32P]ATP
- Poly(Glu, Tyr) 4:1 substrate
- PD153035
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 μM sodium vanadate)
- Trichloroacetic acid (TCA)
- Filter paper

Procedure:

- Prepare a reaction mixture containing the kinase buffer, recombinant EGFR enzyme, and the poly(Glu, Tyr) substrate.
- Add varying concentrations of PD153035 or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.



- Initiate the kinase reaction by adding a mixture of ATP and [y-32P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
- Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in cold 10% TCA.
- Wash the filter papers extensively with 5% TCA to remove unincorporated [y-32P]ATP.
- Measure the radioactivity incorporated into the substrate on the filter paper using a scintillation counter.
- Calculate the percentage of inhibition for each PD153035 concentration relative to the vehicle control and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is commonly used to determine the cytotoxic or cytostatic effects of a compound.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- PD153035
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:



- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Treat the cells with a serial dilution of PD153035 for a specified duration (e.g., 48-72 hours).
 Include a vehicle control (DMSO).
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[10]

Western Blotting for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor, providing a direct measure of the inhibitor's target engagement.

Materials:

- Cancer cell lines
- PD153035
- EGF
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-EGFR (e.g., pY1173), anti-total-EGFR, and a loading control (e.g., anti-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus

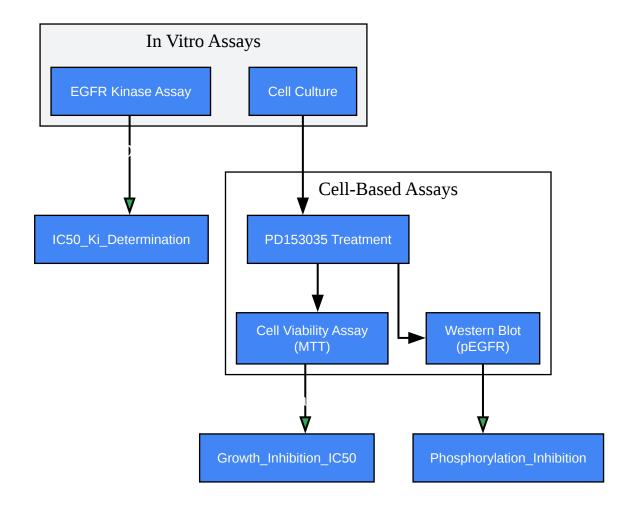


- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Chemiluminescent substrate

Procedure:

- Plate cells and allow them to grow to a desired confluency.
- Serum-starve the cells for several hours to reduce basal EGFR phosphorylation.
- Pre-treat the cells with various concentrations of PD153035 or vehicle control for a specified time (e.g., 1-2 hours).
- Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.
- Block the membrane and then incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the relative levels of phosphorylated EGFR, total EGFR, and the loading control.[11]





Click to download full resolution via product page

General experimental workflow for characterizing **PD153035**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of







the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner -PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of PD153035: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662475#understanding-the-chemical-structure-of-pd153035]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com